REACTION_CXSMILES
|
CCO[Si:4]([O:11][CH2:12]C)([O:8][CH2:9]C)[O:5][CH2:6]C.Cl.C[N:16]1C(=O)[CH2:19][CH2:18][CH2:17]1>>[NH2:16][CH2:17][CH2:18][CH2:19][Si:4]([O:5][CH3:6])([O:8][CH3:9])[O:11][CH3:12]
|
Name
|
polyetherimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
silicium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
polyetherimide Ultem
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After hydrolysis dense
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |